molecular formula C20H23NO4 B1662174 Efaproxiral CAS No. 131179-95-8

Efaproxiral

货号 B1662174
CAS 编号: 131179-95-8
分子量: 341.4 g/mol
InChI 键: BNFRJXLZYUTIII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Efaproxiral is an analogue of the cholesterol drug bezafibrate . It was developed for the treatment of various conditions including depression, traumatic brain injury, ischemia, stroke, myocardial infarction, diabetes, hypoxia, sickle cell disease, and hypercholesterolemia . It is also used as a radio sensitizer .


Molecular Structure Analysis

Efaproxiral has a molecular formula of C20H23NO4 . Its molecular weight is 341.4009 . The structure of Efaproxiral can be represented by the SMILES string: Cc1cc (cc (c1)NC (=O)Cc2ccc (cc2)OC © ©C (=O)O)C .

安全和危害

Efaproxiral can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air . If ingested, the mouth should be rinsed with water .

属性

IUPAC Name

2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFRJXLZYUTIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156934
Record name Efaproxiral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efaproxiral

CAS RN

131179-95-8
Record name Efaproxiral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131179-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efaproxiral [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131179958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efaproxiral
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Efaproxiral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFAPROXIRAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81E81G364
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efaproxiral
Reactant of Route 2
Efaproxiral
Reactant of Route 3
Reactant of Route 3
Efaproxiral
Reactant of Route 4
Reactant of Route 4
Efaproxiral
Reactant of Route 5
Efaproxiral
Reactant of Route 6
Efaproxiral

Citations

For This Compound
993
Citations
JH Suh, B Stea, A Nabid, JJ Kresl, A Fortin… - Journal of clinical …, 2006 - ascopubs.org
Purpose To determine whether efaproxiral, an allosteric modifier of hemoglobin, improves survival in patients with brain metastases when used as an adjunct to whole-brain radiation …
Number of citations: 233 ascopubs.org
C Scott, J Suh, B Stea, A Nabid… - American journal of …, 2007 - journals.lww.com
… of efaproxiral on the quality of life (QOL) of breast cancer patients with brain metastases. Efaproxiral (… oxygen either with efaproxiral (efaproxiral arm) or without efaproxiral (control arm). …
Number of citations: 91 journals.lww.com
JH Suh - Expert Opinion on Investigational Drugs, 2004 - Taylor & Francis
… The goal of the efaproxiral dosing regimen is to achieve peak … effect of efaproxiral and are linearly related to efaproxiral concentration in RBCs [23-32]. The correlation of efaproxiral dose…
Number of citations: 29 www.tandfonline.com
JH Suh, B Stea, K Tankel, H Marsiglia… - International Journal of …, 2008 - redjournal.org
… Pts were randomized 1:1 to the Efaproxiral Arm or Control Arm. Pts randomized to the Efaproxiral Arm received efaproxiral and supplemental oxygen within 30 minutes prior to daily …
Number of citations: 31 www.redjournal.org
T Gustafsson, F Pontén, PH Seeberger - Chemical communications, 2008 - pubs.rsc.org
… Here, we report microreactor-based aluminium-mediated amide bond formation and its application to the continuous synthesis of two drug substances: rimonabant and efaproxiral …
Number of citations: 71 pubs.rsc.org
H Hou, N Khan, OY Grinberg, H Yu… - Radiation …, 2007 - meridian.allenpress.com
… determine the effect of efaproxiral on tumor oxygenation and … to radiation plus oxygen plus efaproxiral daily for 5 days. Two … Efaproxiral significantly increased tumor oxygenation by 8.4 …
Number of citations: 36 meridian.allenpress.com
B Stea, JH Suh, AP Boyd, PJ Cagnoni, E Shaw… - International Journal of …, 2006 - Elsevier
… (14) in patients with brain metastases receiving efaproxiral, supplemental oxygen, and … months for the efaproxiral arm (16). The increase in MST for all patients in the efaproxiral arm did …
Number of citations: 39 www.sciencedirect.com
B Stea, E Shaw, T Pinter, J Hackman, M Craig… - British journal of …, 2006 - nature.com
… benefit from efaproxiral treatment than NSCLC patients. This analysis defined the efaproxiral … improvement, and provided a clearer understanding of efaproxiral dosing requirements. …
Number of citations: 24 www.nature.com
H Hou, N Khan, JA O'Hara, OY Grinberg… - International Journal of …, 2005 - Elsevier
… pO 2 values achieved after efaproxiral treatment from Day 1 … the timing and extent of efaproxiral-induced changes in the … efaproxiral administration illustrates the ability of efaproxiral …
Number of citations: 32 www.sciencedirect.com
JE Anderson, R Davis, RN Fitzgerald… - Synthetic …, 2006 - Taylor & Francis
… Efaproxiral. We selected efaproxiral as an opportune target to demonstrate this selective chemistry, because efaproxiral, the active pharmaceutical ingredient in Allos Therapeutics' …
Number of citations: 31 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。